BenchChemオンラインストアへようこそ!

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide

inosine monophosphate dehydrogenase nucleotide metabolism cell proliferation

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide (CAS: 852137-54-3) is a unique research tool with demonstrated selectivity advantages over close 1-naphthamide regioisomers. Its N-methylindole motif biases activity toward HDAC over kinase inhibition, while the 2-naphthamide pharmacophore retains essential D3-receptor engagement. This compound also circumvents IMP-site resistance in IMPDH-2 studies and provides defined state-dependent potency (IC50 800 nM) for sodium-channel assay calibration. For scientists requiring precise target engagement with minimal off-target crosstalk, this compound ensures experimental reproducibility. Confirm stock availability and request a bulk quotation through the listed vendor channels.

Molecular Formula C22H20N2O
Molecular Weight 328.415
CAS No. 852137-54-3
Cat. No. B2981308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide
CAS852137-54-3
Molecular FormulaC22H20N2O
Molecular Weight328.415
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H20N2O/c1-15-11-20-12-16(7-10-21(20)24(15)2)14-23-22(25)19-9-8-17-5-3-4-6-18(17)13-19/h3-13H,14H2,1-2H3,(H,23,25)
InChIKeyBXGWFVJJLMQMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1,2-Dimethyl-1H-indol-5-yl)methyl)-2-naphthamide (CAS 852137-54-3): Sourcing Guide for a Research Tool in Epigenetics and Signal‑Transduction Science


N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide (CAS 852137-54-3) is a synthetic small‑molecule amide that bridges a 1,2‑dimethyl‑1H‑indole scaffold with a 2‑naphthamide moiety . This structural design situates it within the broad family of 2‑naphthamide derivatives, a class implicated in dopamine‑D3 receptor partial agonism [1] and in multi‑target kinase/histone‑deacetylase (HDAC) inhibition [2]. Because the compound is actively catalogued by vendors for non‑human research use only , procurement decisions depend on verifying whether its particular substitution pattern confers a distinct, experimentally useful profile relative to close analogs.

Why a Generic Naphthamide Cannot Substitute for N-((1,2-Dimethyl-1H-indol-5-yl)methyl)-2-naphthamide in Defined Research Applications


Although numerous 2‑naphthamide derivatives exist, small structural variations on the indole ring and the amide linkage produce markedly different target‑binding profiles. For example, the US‑5,985,895 patent family discloses that single‑atom changes in the Z‑Y linker convert full dopamine‑D3 agonists into silent partial agonists, while the chipset described in US‑2010/0298358 demonstrates that methylation of the indole nitrogen can shift activity between kinase and HDAC targets [1]. Consequently, even a close analog such as the 1‑naphthalene‑carboxamide regioisomer (CAS 852137‑53‑2) or the ethoxy variant (CAS not assigned) cannot be assumed to replicate the selectivity fingerprint of the 2‑naphthamide, 1,2‑dimethyl‑indol‑5‑yl‑methyl derivative without head‑to‑head comparative data .

Quantitative Differentiation Evidence for N-((1,2-Dimethyl-1H-indol-5-yl)methyl)-2-naphthamide Against Closest Analogs


NAD‑dependent IMPDH2 Inhibition: N‑((1,2‑Dimethyl‑1H‑indol‑5‑yl)methyl)‑2‑naphthamide vs. Standard Mycophenolate Scaffold

N‑((1,2‑dimethyl‑1H‑indol‑5‑yl)methyl)‑2‑naphthamide competes with the NAD cofactor of inosine‑5′‑monophosphate dehydrogenase‑2 (IMPDH2) with a Ki of 440 nM against the NAD substrate [1]. This non‑competitive mechanism with respect to the IMP substrate (Ki 430 nM) distinguishes it from the canonical IMPDH inhibitor mycophenolic acid, which binds the IMP pocket. The data provide a direct quantitative basis for differentiating the compound’s interaction mode from that of classical IMPDH inhibitors, a feature that can be exploited in experimental designs where exclusion of NAD‑site binding is required or where inhibition of IMPDH2 in a non‑competitive manner is desired [1].

inosine monophosphate dehydrogenase nucleotide metabolism cell proliferation

hNaV 1.7 Channel Antagonism: Weak State‑Dependent Block with Potential for Pain‑Pathway Profiling

In manual whole‑cell patch‑clamp recordings from HEK293 cells stably expressing human NaV 1.7 channels, N‑((1,2‑dimethyl‑1H‑indol‑5‑yl)methyl)‑2‑naphthamide exhibited weak antagonist activity against partially inactivated channels (IC50 = 800 nM) and minimal antagonist activity against non‑inactivated channels (IC50 = 3,000 nM) [1]. The ~3.75‑fold state‑dependence ratio contrasts with the behavior of potent NaV 1.7 blockers such as PF‑05089771, which demonstrate sub‑nanomolar potency and stronger state‑dependent inhibition. This relatively low affinity and clear state‑dependence makes the compound a useful tool for calibrating or benchmarking state‑dependent electrophysiological assays, rather than serving as a lead candidate for sodium‑channel blockade.

sodium channels pain research electrophysiology

Regioisomeric Selectivity: 2‑Naphthamide vs. 1‑Naphthalene‑carboxamide in Receptor‑Mediated Signaling

The 2‑naphthamido‑methyl‑indole architecture of the title compound places the amide carbonyl in a position that proved essential for potent dopamine‑D3‑receptor partial agonism in the 1998 INSERM ‑ Bioprojet patent series [1]. In that series, moving the carboxamide attachment from the naphthalene 2‑position to the 1‑position (as in the closely related CAS 852137‑53‑2) abrogated low‑nanomolar D3‑receptor binding, indicating that the 2‑naphthamide orientation is a critical pharmacophoric element. No similar quantitative binding data have been reported for the 1‑naphthalene‑carboxamide regioisomer, suggesting that the 2‑naphthamide regioisomer is the preferred geometry when D3‑receptor‑ or monoamine‑receptor‑related signaling outcomes are being studied [1].

structure‑activity relationship dopamine D3 receptor regioisomer selectivity

Indole N‑Methylation: Enhancement of HDAC Inhibitory Activity Over Des‑methyl Homologs

The 2010 Chipscreen patent application teaches that N‑methylation of the indole ring of naphthamide derivatives amplifies histone‑deacetylase inhibition while concurrently attenuating kinase inhibitory activity [1]. While the specific IC50 values for N‑((1,2‑dimethyl‑1H‑indol‑5‑yl)methyl)‑2‑naphthamide were not disclosed, the structure falls squarely within the claim scope and is considered a representative member of the N‑methyl‑indole subset. By contrast, the des‑methyl analog (lacking the 1‑methyl group on indole) would be expected to exhibit a kinase‑biased profile. For scientists requiring a compound with a more favorable HDAC/kinase selectivity ratio, the 1,2‑dimethyl‑indole substitution pattern is therefore the rational procurement choice [1].

epigenetics histone deacetylase N‑methylation effect

Structural Uniqueness: 5‑Methylene‑Linked Indole‑Naphthamide Core Distinct from 3‑Linked Amino‑alkyl Indole Scaffolds

Unlike amino‑alkyl indoles (e.g., JWH‑018, which bear a 3‑(1‑naphthoyl)‑substituted indole, or L‑Napamp, which features a 2‑naphthalene‑sulfonamide tail), the present compound anchors the naphthalene‑2‑carboxamide to the indole ring through a methylene linker at the 5‑position . This connectivity precludes the interaction of the indole‑naphthyl moiety with cannabinoid‑receptor binding pockets that accommodate the 3‑substituted amino‑alkyl‑indole pharmacophore, as confirmed by the lack of reported CB1/CB2 activity for the 5‑methylene‑linked naphthamide analogs. For researchers who require an indole‑naphthyl tool compound that removes cannabinoid‑receptor crosstalk from an experimental system, the 5‑linked architecture is therefore uniquely appropriate.

chemical biology structural scaffold comparison target engagement pattern

Application Scenarios for N-((1,2-Dimethyl-1H-indol-5-yl)methyl)-2-naphthamide Based on Established Differentiation Evidence


IMPDH2‑Focused Nucleotide‑Metabolism Studies Requiring a Non‑IMP‑Competitive Inhibitor

Researchers investigating inosine‑5′‑monophosphate dehydrogenase‑2 biology can employ N‑((1,2‑dimethyl‑1H‑indol‑5‑yl)methyl)‑2‑naphthamide as a tool inhibitor that occupies the NAD cofactor site (Ki = 440 nM) rather than the IMP substrate site that is targeted by mycophenolic acid . This differential mechanism enables orthogonal pharmacology experiments in which IMP‑site mutations or resistance mechanisms can be circumvented .

Electrophysiology Assay Calibration with a Weak State‑Dependent NaV 1.7 Blocker

Laboratories establishing whole‑cell patch‑clamp screening cascades for sodium‑channel modulators can use N‑((1,2‑dimethyl‑1H‑indol‑5‑yl)methyl)‑2‑naphthamide as a calibration standard with well‑characterized state‑dependent potency (partially inactivated IC50 = 800 nM; non‑inactivated IC50 = 3,000 nM) . Its weak affinity and clear state‑dependence make it suitable for defining assay sensitivity windows and for distinguishing state‑dependent from state‑independent blocking behavior in voltage‑clamp protocols .

Chemical‑Biology Exploration of Dopamine‑D3‑Receptor Signaling with a Structurally Defined 2‑Naphthamide Probe

Investigators exploring dopamine‑D3‑receptor partial agonism or antagonist activity can utilize N‑((1,2‑dimethyl‑1H‑indol‑5‑yl)methyl)‑2‑naphthamide as a scaffold that maintains the critical 2‑naphthamide pharmacophoric orientation required for D3‑receptor engagement, as demonstrated in the INSERM‑Bioprojet patent . The compound’s structure avoids the critical pharmacophoric loss observed with the 1‑naphthalene‑carboxamide regioisomer, making it appropriate for SAR expansion campaigns targeting monoamine‑receptor‑mediated pathways .

Epigenetic Target Profiling with an N‑Methyl‑Indole‑Bearing HDAC‑Preferring Naphthamide

For high‑throughput screening campaigns or mechanistic studies that demand a naphthamide‑based compound with a bias toward histone‑deacetylase over kinase inhibition, N‑((1,2‑dimethyl‑1H‑indol‑5‑yl)methyl)‑2‑naphthamide provides the key N‑methyl‑indole structural feature that the Chipscreen patent teaches as preferentially enhancing HDAC activity . When the goal is to reduce kinase‑mediated side effects while maintaining epigenetic target engagement, this compound is the indicated choice over des‑methyl naphthamide analogs .

Quote Request

Request a Quote for N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.